molecular formula C13H7Cl3N2 B15055319 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole

5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole

Cat. No.: B15055319
M. Wt: 297.6 g/mol
InChI Key: DSRVMQRWHBNLSX-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the halogenation of imidazole derivatives. One common method is the direct halogenation using reagents such as sodium hypochlorite, N-halosuccinimides, or phosphorus pentachloride . Another approach involves the photochemical cleavage of imidazole-diazonium fluoroborates, which is particularly useful for synthesizing fluoroimidazoles .

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of copper-catalyzed multicomponent reactions, which have been shown to be efficient for the synthesis of trisubstituted imidazoles . The choice of catalysts and reaction conditions is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated imidazoles can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts, ammonium acetate, and various halogenating agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in cellular processes and has therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H7Cl3N2

Molecular Weight

297.6 g/mol

IUPAC Name

4,6-dichloro-2-(4-chlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H7Cl3N2/c14-8-3-1-7(2-4-8)13-17-11-6-9(15)5-10(16)12(11)18-13/h1-6H,(H,17,18)

InChI Key

DSRVMQRWHBNLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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